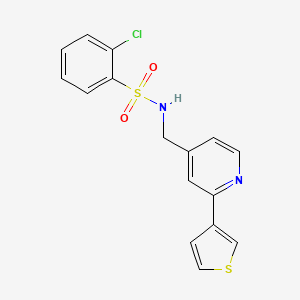
2-amino-N-(3-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-N-(3-chloro-2-methylphenyl)acetamide” is a chemical compound with a molecular weight of 235.11 . It is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H11ClN2O.ClH/c1-6-7(10)3-2-4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.11 . More specific physical and chemical properties like melting point, boiling point, and solubility in various solvents, are not available in the sources I found.Scientific Research Applications
1. Antimalarial Activity
A study explored the antimalarial properties of compounds related to 2-amino-N-(3-chloro-2-methylphenyl)acetamide. It was found that these compounds exhibited potent antimalarial effects against Plasmodium berghei in mice and showed promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
2. Agricultural Applications
Research has shown the usage of chloroacetamide herbicides, which are structurally similar to this compound, in agriculture. These herbicides, such as acetochlor, are widely used for crop protection and exhibit significant activity against various agricultural pests (Coleman et al., 2000).
3. Chemical Synthesis and Industrial Applications
This compound and its derivatives play a crucial role in chemical synthesis. For example, they are used in the synthesis of dyes and pigments, highlighting their importance in industrial applications (Drabina et al., 2009).
4. Molecular Structure and Conformation Studies
The molecular structure and conformation of compounds similar to this compound have been studied, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Gowda et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that the presence of n-methylamino at the 2-position of thiazole can improve antiproliferative effects against certain cells . This suggests that the compound may interact with its targets to inhibit cell proliferation, particularly in cancerous cells.
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been found to affect a broad range of biochemical pathways, contributing to their broad pharmacological spectrum .
Pharmacokinetics
The compound’s molecular weight of 19865 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Based on the known effects of similar compounds, it may inhibit cell proliferation, particularly in cancerous cells .
Action Environment
It’s recommended to store the compound at room temperature , suggesting that extreme temperatures may affect its stability.
Properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-7(10)3-2-4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQHYOUXKZRHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
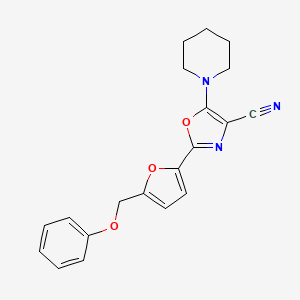
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
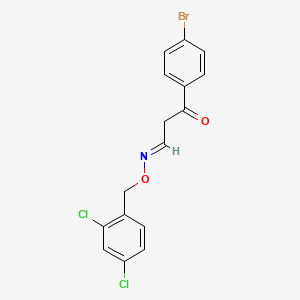


![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
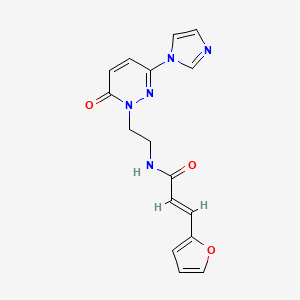
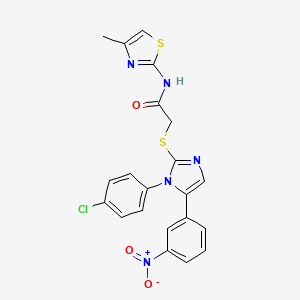
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)
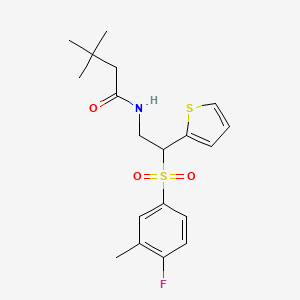

![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
